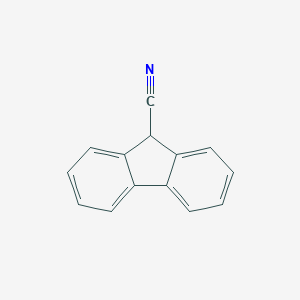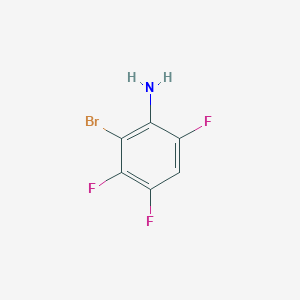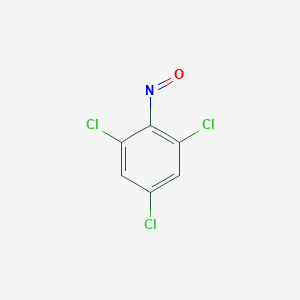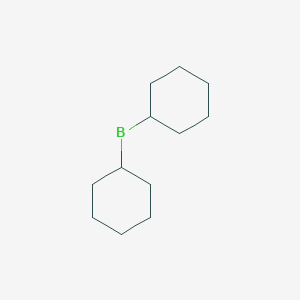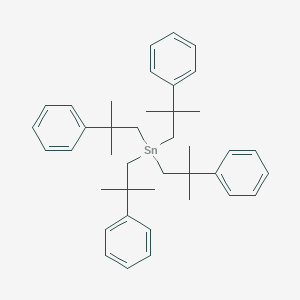
Stannane, tetrakis(2-methyl-2-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tetrakis(2-methyl-2-phenylpropyl)-, also known as TMPSt, is a chemical compound that belongs to the stannane family. It is widely used in scientific research for its unique properties and applications. TMPSt is a colorless, odorless, and stable compound that is soluble in organic solvents such as benzene, toluene, and chloroform.
Mécanisme D'action
Stannane, tetrakis(2-methyl-2-phenylpropyl)- acts as a reducing agent in organic synthesis reactions by donating electrons to the substrate. This leads to the formation of a tin-carbon bond, which is a key intermediate in many organic reactions. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can also act as a tin source for the preparation of organotin compounds, which are widely used in the chemical industry.
Effets Biochimiques Et Physiologiques
Stannane, tetrakis(2-methyl-2-phenylpropyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that does not readily decompose in biological systems. Therefore, it is considered to be relatively safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Stannane, tetrakis(2-methyl-2-phenylpropyl)- has several advantages for use in lab experiments. It is a stable and highly pure compound that can be easily synthesized. Moreover, it is a versatile reducing agent that can be used in a wide range of organic synthesis reactions. However, Stannane, tetrakis(2-methyl-2-phenylpropyl)- has some limitations for lab experiments. It is a toxic compound that should be handled with care. Moreover, it is relatively expensive compared to other reducing agents.
Orientations Futures
There are several future directions for the use of Stannane, tetrakis(2-methyl-2-phenylpropyl)- in scientific research. One potential direction is the synthesis of novel organotin compounds for use in the chemical industry. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be used in the synthesis of tin oxide nanoparticles, which have potential applications in catalysis, sensors, and biomedical fields. Furthermore, the use of Stannane, tetrakis(2-methyl-2-phenylpropyl)- in organic synthesis reactions can be optimized to improve reaction yields and selectivity. Overall, Stannane, tetrakis(2-methyl-2-phenylpropyl)- is a promising compound that has potential applications in various fields of scientific research.
Méthodes De Synthèse
Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be synthesized by reacting tin(IV) chloride with 2-methyl-2-phenylpropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction yields a white solid that can be purified through recrystallization. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
Stannane, tetrakis(2-methyl-2-phenylpropyl)- is widely used in scientific research for its unique properties and applications. It is commonly used as a reducing agent in organic synthesis reactions. Stannane, tetrakis(2-methyl-2-phenylpropyl)- can also be used as a tin source for the preparation of organotin compounds. Moreover, Stannane, tetrakis(2-methyl-2-phenylpropyl)- can be used in the synthesis of tin oxide nanoparticles, which have potential applications in catalysis, sensors, and biomedical fields.
Propriétés
Numéro CAS |
1262-78-8 |
|---|---|
Nom du produit |
Stannane, tetrakis(2-methyl-2-phenylpropyl)- |
Formule moléculaire |
C40H52Sn |
Poids moléculaire |
651.5 g/mol |
Nom IUPAC |
tetrakis(2-methyl-2-phenylpropyl)stannane |
InChI |
InChI=1S/4C10H13.Sn/c4*1-10(2,3)9-7-5-4-6-8-9;/h4*4-8H,1H2,2-3H3; |
Clé InChI |
HFCIGWLFXFUKOG-UHFFFAOYSA-N |
SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)CC(C)(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
1262-78-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



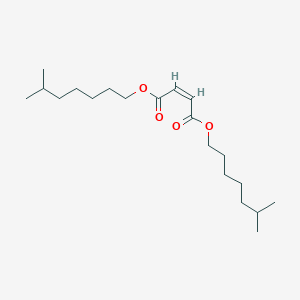
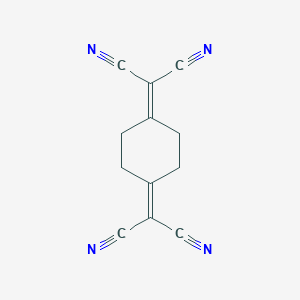
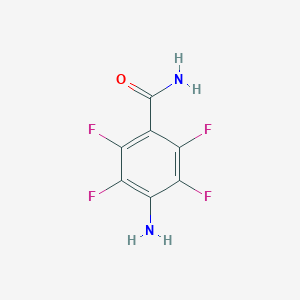

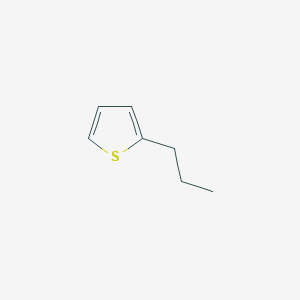
![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
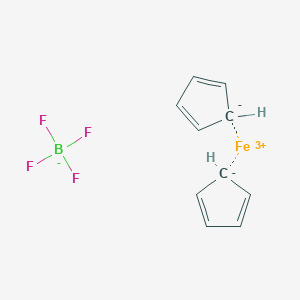
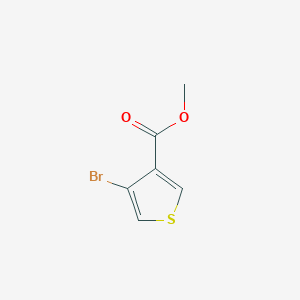
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
